molecular formula C13H8N2O5 B074715 3,4'-Dinitrobenzophenone CAS No. 1469-74-5

3,4'-Dinitrobenzophenone

Cat. No.: B074715
CAS No.: 1469-74-5
M. Wt: 272.21 g/mol
InChI Key: ZEGCOKXUTZGBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4’-Dinitrobenzophenone is an organic compound with the molecular formula C13H8N2O5. It is a derivative of benzophenone, where two nitro groups are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its yellow-green crystalline appearance and has various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4’-Dinitrobenzophenone can be synthesized through the nitration of benzophenone. . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired dinitro compound.

Industrial Production Methods: In industrial settings, the production of 3,4’-dinitrobenzophenone follows similar nitration procedures but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to maintain reaction conditions and ensure safety. The resulting product is then purified through recrystallization or other suitable methods to obtain high-purity 3,4’-dinitrobenzophenone.

Chemical Reactions Analysis

Types of Reactions: 3,4’-Dinitrobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4’-Dinitrobenzophenone has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 3,4’-Dinitrobenzophenone is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-nitrophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5/c16-13(9-4-6-11(7-5-9)14(17)18)10-2-1-3-12(8-10)15(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGCOKXUTZGBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509043
Record name (3-Nitrophenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469-74-5
Record name (3-Nitrophenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-Dinitrobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4'-Dinitrobenzophenone
Reactant of Route 2
Reactant of Route 2
3,4'-Dinitrobenzophenone
Reactant of Route 3
Reactant of Route 3
3,4'-Dinitrobenzophenone
Reactant of Route 4
Reactant of Route 4
3,4'-Dinitrobenzophenone
Reactant of Route 5
Reactant of Route 5
3,4'-Dinitrobenzophenone
Reactant of Route 6
Reactant of Route 6
3,4'-Dinitrobenzophenone
Customer
Q & A

Q1: What is particularly noteworthy about the formation of 3,4'-dinitrobenzophenone in the nitration of benzhydrol and diphenylacetic acid?

A1: The formation of this compound as a product in both the nitration of benzhydrol and diphenylacetic acid is unexpected. The abstract highlights that in the case of diphenylacetic acid, the 3,4'-dinitro derivative was the only product isolated []. This suggests that the reaction mechanism might favor substitution at the 3 and 4' positions under the employed reaction conditions. Further investigation into the mechanism and factors influencing regioselectivity would be interesting.

Q2: What spectroscopic data was used to identify this compound in the study?

A2: The abstract mentions that the identification of this compound was initially suggested by its infrared spectrum []. While the specific details of the spectrum aren't provided, the presence or absence of characteristic peaks for nitro groups and the carbonyl group in benzophenone would have been crucial in this identification. Further confirmation was achieved by elemental analysis and comparison with an authentic sample through a mixed melting point determination.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.